molecular formula C8H5F3O B058038 4-(Trifluoromethyl)benzaldehyde CAS No. 455-19-6

4-(Trifluoromethyl)benzaldehyde

Cat. No. B058038
Key on ui cas rn: 455-19-6
M. Wt: 174.12 g/mol
InChI Key: BEOBZEOPTQQELP-UHFFFAOYSA-N
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Patent
US05488134

Procedure details

Under cooling in an ice-bath, a 8N Jones' reagent (50 ml) was added dropwise to a solution of the crude product of silyl ether 8a obtained above in 170 ml of acetone over 15 minutes. After completion of the addition, the mixture was stirred for 35 minutes and then 11.4 ml (150 mmoles) of 2-propanol was added. The mixture was allowed to warm to room temperature while being stirring for 1 hour. The reaction mixture was filtered and the residual chromium sulfate was washed with acetone. The washing was combined with the reaction mixture, and the mixture was concentrated in vacuo. The residue was dissolved in 40 ml of ethyl acetate, 150 ml of water and 120 ml of n-hexane were added to the solution, and then the solution was extracted. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. n-Hexane (80 ml) was added to the residue, the insoluble materials were filtered off, the filtrate was concentrated in vacuo and the residue was dried in vacuo at 40° C. for 30 minutes with stirring to give 21.6 g (84.6% from compound 7a) of the crude product of the desired compound III-a as an oil. When this was stored in a refrigerator overnight, it gave crystals with low melting point. However, this was used in the next reaction without further purification. Melting point: 28°-29° C. (methanol).
Name
Jones' reagent
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
silyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.[F:14][C:15]([F:35])([F:34])[C:16]1[CH:21]=[CH:20][C:19]([CH:22]([O:29][Si](C)(C)C)C#CC(OC)=O)=[CH:18][CH:17]=1.CC(O)C>CC(C)=O>[F:14][C:15]([F:34])([F:35])[C:16]1[CH:21]=[CH:20][C:19]([CH:22]=[O:29])=[CH:18][CH:17]=1 |f:0.1.2|

Inputs

Step One
Name
Jones' reagent
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
silyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(C#CC(=O)OC)O[Si](C)(C)C)(F)F
Step Two
Name
Quantity
11.4 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
170 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling in an ice-bath
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
while being stirring for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residual chromium sulfate was washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 40 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
150 ml of water and 120 ml of n-hexane were added to the solution
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
n-Hexane (80 ml) was added to the residue
FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo at 40° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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